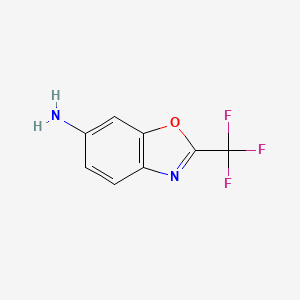

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Biology

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a cornerstone of modern chemical biology. Their structural diversity and ability to interact with a wide array of biological macromolecules make them indispensable tools in drug discovery and the broader life sciences. These compounds are integral to the structure of many of a vast number of biological molecules, including nucleic acids, vitamins, and hormones. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing factors like polarity, solubility, and hydrogen bonding capacity. Consequently, heterocyclic scaffolds are prominently featured in a significant percentage of pharmaceuticals, underscoring their therapeutic relevance. The continuous exploration of novel heterocyclic structures is a driving force in the development of new therapeutic agents with enhanced efficacy and selectivity.

Overview of Benzoxazole (B165842) Derivatives in Academic Inquiry

Among the vast family of heterocyclic compounds, benzoxazole derivatives have garnered considerable attention in academic and industrial research. The benzoxazole framework, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a versatile scaffold found in numerous biologically active molecules. Researchers have extensively explored the synthesis and functionalization of this core structure, leading to the discovery of compounds with a wide range of pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2-substituted benzoxazoles, in particular, have been a focal point of investigation due to the relative ease of introducing diverse functional groups at this position, which significantly modulates their biological effects.

The following table provides a summary of the diverse biological activities reported for various benzoxazole derivatives, illustrating the broad potential of this chemical class.

| Biological Activity | Examples of Investigated Benzoxazole Scaffolds |

| Antimicrobial | 2-Aryl benzoxazoles, N-phenyl-1,3-benzoxazol-2-amine derivatives |

| Anticancer | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole |

| Antiviral | Various 2-substituted benzoxazole derivatives |

| Anti-inflammatory | Substituted thiazolidinone and azetidinone derivatives of benzoxazole |

| Antifungal | 2-Aminobenzoxazole (B146116) derivatives |

Rationale for Investigating 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine as a Research Scaffold

The specific compound, 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, presents a compelling case for investigation as a research scaffold due to the unique combination of its structural features. The rationale for its study can be broken down into the distinct contributions of its constituent moieties: the benzoxazole core, the 2-(trifluoromethyl) group, and the 6-amino group.

The Benzoxazole Core: As previously established, the benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to be readily functionalized.

The 2-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. This group can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the electronic properties of the benzoxazole ring system, potentially influencing its binding affinity to biological targets. The lipophilicity of the trifluoromethyl group can also improve a molecule's ability to cross cellular membranes.

The 6-Amino Group: The presence of an amino (-NH2) group at the 6-position of the benzoxazole ring provides a crucial handle for further chemical modification. This primary amine can serve as a nucleophile or be converted into a variety of other functional groups, allowing for the synthesis of a library of derivatives. Such modifications are essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

While extensive research on the specific biological activities of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine is not widely available in public literature, its structural components suggest a high potential for a range of pharmacological effects. General synthetic strategies for 2-trifluoromethyl benzoxazoles often involve the condensation of an appropriately substituted aminophenol with a source of the trifluoromethyl group. For instance, a plausible synthetic route could involve the reaction of an aminophenol with trifluoroacetonitrile (B1584977). rsc.org

Given the limited specific data for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, the following table presents computed chemical properties for a closely related isomer, 5-(Trifluoromethyl)-1,3-benzoxazol-6-amine, to provide an estimation of its physicochemical characteristics.

| Property | Value |

| Molecular Weight | 202.13 g/mol |

| Molecular Formula | C8H5F3N2O |

| XLogP3-AA | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 202.035397 g/mol |

| Topological Polar Surface Area | 52.1 Ų |

Note: Data is for the isomer 5-(Trifluoromethyl)-1,3-benzoxazol-6-amine and is computationally generated.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJYDMBFNPMEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039334-81-0 | |

| Record name | 2-(trifluoromethyl)-1,3-benzoxazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl 1,3 Benzoxazol 6 Amine and Analogues

Conventional Synthetic Routes to Benzoxazole (B165842) Cores

Traditional methods for synthesizing the benzoxazole scaffold have long been the foundation of heterocyclic chemistry. These routes typically involve the condensation and subsequent cyclization of precursors, often under harsh conditions.

Cyclization Reactions of 2-Aminophenols with Trifluoroacetic Acid Derivatives

A primary and straightforward method for synthesizing 2-(trifluoromethyl)-benzoxazoles involves the direct condensation of substituted 2-aminophenols with trifluoroacetic acid or its derivatives. The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole ring. The trifluoromethyl group is directly incorporated from the trifluoroacetic acid precursor.

An efficient approach utilizes in-situ generated trifluoroacetonitrile (B1584977) (CF3CN) which then undergoes condensation with aminophenols. rsc.org This method has been shown to produce 2-trifluoromethyl benzoxazoles in good to excellent yields. rsc.org The reaction mechanism is believed to proceed via the nucleophilic addition of the amino group to the trifluoroacetonitrile, forming an imidamide intermediate, which is followed by intramolecular cyclization. rsc.orgresearchgate.net Another approach involves the use of phenyliodine bis(trifluoroacetate) (PIFA), which allows for the incorporation of the trifluoromethyl moiety through an oxidative β-trifluoroacetoxylation of enamine substrates, followed by intramolecular cyclization to form 2-(trifluoromethyl)oxazoles. nih.gov

| Starting Materials | Reagents | Product | Key Features |

| 2-Aminophenols | Trifluoroacetonitrile (in situ) | 2-(Trifluoromethyl)benzoxazoles | Good to excellent yields; proceeds via an imidamide intermediate. rsc.orgresearchgate.net |

| β-monosubstituted enamines | Phenyliodine bis(trifluoroacetate) (PIFA) | 4,5-disubstituted 2-(trifluoromethyl)oxazoles | Incorporates trifluoromethyl moiety from PIFA via oxidative trifluoroacetoxylation. nih.gov |

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative route to the benzoxazole core. These reactions typically involve the condensation of a 2-aminophenol (B121084) with an aldehyde to form a phenolic imine intermediate in situ. This intermediate is then oxidized to induce cyclization. tandfonline.com A variety of oxidizing agents and catalysts have been employed for this purpose.

Metal-free strategies have been developed, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or an O₂/water system, which offer green and economical alternatives. researchgate.net Iron-catalyzed oxidative coupling and cyclization reactions have also been reported, utilizing inexpensive and readily available catalysts. researchgate.net Furthermore, a mild and robust method using silver carbonate (Ag₂CO₃) has been shown to be effective for synthesizing a range of highly functionalized benzoxazoles. tandfonline.comtandfonline.com Notably, this silver-based method successfully produced a trifluoromethyl-substituted benzoxazole in a 71% yield, demonstrating its tolerance for electron-withdrawing groups. tandfonline.com

| Method | Catalyst/Oxidant | Substrates | Key Advantages |

| Metal-Free | DDQ/EA or O₂/water | Catechols and primary amines | Green, economical, simple, and practical. researchgate.net |

| Iron-Catalyzed | Iron(III) catalyst | Phenol derivatives and benzoyl aldehyde oximes | Utilizes an inexpensive catalyst at room temperature. researchgate.net |

| Silver-Mediated | Silver Carbonate (Ag₂CO₃) | Phenolic imines (from 2-aminophenols and aldehydes) | Extremely mild, tolerates diverse functional groups, robust. tandfonline.comtandfonline.com |

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of heterocyclic compounds like benzoxazoles. These strategies offer high efficiency and selectivity. A palladium-catalyzed, copper-mediated oxidative cyclization has been developed for synthesizing trisubstituted oxazoles, proceeding through a cascade formation of C–N and C–O bonds. rsc.orgnih.gov Additionally, convenient one-pot palladium-catalyzed cascade processes have been established for the preparation of benzoxazoles, highlighting the versatility of this approach. figshare.com

Advanced and Green Synthesis Techniques

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These advanced techniques aim to reduce reaction times, energy consumption, and waste generation compared to conventional routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. eurekaselect.comresearchgate.net By directly coupling microwave energy with the molecules in the reaction mixture, this method provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. eurekaselect.comresearchgate.net The synthesis of benzoxazoles is well-suited to this technology. A direct coupling of carboxylic acids with 2-aminophenol under solvent- and catalyst-free microwave irradiation has been successfully demonstrated. researchgate.net This approach circumvents the need for harsh condensing agents and is effective for a range of aliphatic, aromatic, and heteroaromatic carboxylic acids. researchgate.net The use of microwave irradiation is considered a green chemistry approach due to its efficiency and reduced energy consumption. nih.gov

| Technique | Key Features | Example Application | Reference |

| One-Pot Synthesis | Multiple steps in a single flask, no intermediate isolation, resource-efficient. | Reaction of 2-aminophenols with thioamides promoted by triphenylbismuth (B1683265) dichloride. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields, energy-efficient. | Direct coupling of carboxylic acids with 2-aminophenol under solvent-free conditions. | researchgate.net |

Solid-Phase Synthesis Approaches for 2-Aminobenzoxazole (B146116) Libraries

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of small organic molecules, including 2-aminobenzoxazoles. acs.orgnih.gov This approach facilitates the purification process by anchoring the growing molecule to a solid support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration. acs.org

An efficient solid-phase methodology for the synthesis of 2-aminobenzoxazole derivatives has been developed utilizing a thioether linkage as a safety-catch linker. acs.orgacs.org The key steps of this process are outlined below:

Resin Preparation: The synthesis commences with the reaction of Merrifield resin with 2-aminophenols and carbon disulfide (CS₂) in the presence of a coupling agent like diisopropylcarbodiimide (DIC) to generate polymer-bound 2-mercaptobenzoxazole (B50546) resins. acs.org

Oxidation: The thioether linkage is then oxidized to the corresponding sulfone. This oxidation step activates the linker for subsequent nucleophilic cleavage. acs.org

Nucleophilic Cleavage and Diversification: Treatment of the oxidized resin with various amines leads to the cleavage of the sulfone linker and the concomitant formation of the desired 2-aminobenzoxazole products. acs.org This step allows for the introduction of a wide range of substituents at the 2-amino position, contributing to the diversity of the library.

Further Functionalization: Additional diversity can be introduced by utilizing a resin with a functional group, such as a nitro group. This group can be reduced to an amine and subsequently acylated or treated with isocyanates to generate a variety of 6-functionalized 2-aminobenzoxazole analogues. acs.orgacs.org

This solid-phase approach offers a streamlined process for the creation of diverse 2-aminobenzoxazole libraries, which are valuable for high-throughput screening in drug discovery programs. acs.org

Table 1: Key Steps in the Solid-Phase Synthesis of a 2-Aminobenzoxazole Library

| Step | Description | Reagents and Conditions |

| 1 | Resin functionalization | Merrifield resin, 2-aminophenols, CS₂, DIC, MeCN |

| 2 | Oxidation of thioether linker | m-CPBA, DCM |

| 3 | Cleavage and amination | Various amines, MeCN, 80°C |

| 4 | Further diversification (optional) | Reduction of nitro group, followed by reaction with acid chlorides or isocyanates |

Biocatalytic and Ionic Liquid Mediated Synthesis

In the pursuit of more sustainable and environmentally friendly synthetic methods, biocatalysis and the use of ionic liquids have gained significant attention in the synthesis of benzoxazole derivatives.

Biocatalytic Synthesis:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild reaction conditions. While specific biocatalytic routes to 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine are not extensively documented, related enzymatic transformations highlight the potential of this approach. For instance, engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus have been successfully employed for the asymmetric N-H carbene insertion reaction to synthesize enantioenriched α-trifluoromethyl amines. nih.gov This methodology could potentially be adapted for the synthesis of chiral precursors or analogues of the target compound. The use of enzymes offers a green alternative to traditional chemical catalysts, often leading to products with high enantiomeric purity. nih.gov

Ionic Liquid Mediated Synthesis:

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.com Several methods have been developed for the synthesis of benzoxazoles using ionic liquids.

One notable approach is the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid as a catalyst. mdpi.com For example, 1-butylpyridinium (B1220074) iodide ([BPy]I) has been shown to effectively catalyze the reaction between benzoxazoles and various secondary amines at room temperature, affording 2-aminobenzoxazoles in good to excellent yields. mdpi.com This metal-free system is advantageous as it avoids the use of potentially toxic and expensive transition metal catalysts. mdpi.com The ionic liquid can also be recycled and reused multiple times without a significant loss of activity. mdpi.com

Another strategy involves the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel) for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. This heterogeneous catalyst simplifies the work-up procedure as it can be easily separated from the reaction mixture by centrifugation.

Table 2: Comparison of Biocatalytic and Ionic Liquid Mediated Synthesis Approaches

| Approach | Key Features | Advantages |

| Biocatalytic Synthesis | Use of enzymes as catalysts | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally friendly. nih.gov |

| Ionic Liquid Mediated Synthesis | Use of ionic liquids as solvents and/or catalysts | Low volatility, high thermal stability, recyclability, potential for metal-free catalysis. mdpi.com |

Regioselective Synthesis Considerations for Substituted Benzoxazoles

The regioselective synthesis of substituted benzoxazoles is crucial for controlling the biological activity of the final compounds. The position of substituents on the benzoxazole core can significantly influence their pharmacological properties. Several strategies have been developed to achieve regiocontrol during the synthesis of these heterocyclic systems.

One of the primary methods for constructing the benzoxazole ring involves the condensation of ortho-aminophenols with various electrophiles such as carboxylic acids, aldehydes, or their derivatives. chemicalbook.com The regioselectivity in this approach is inherently determined by the substitution pattern of the starting 2-aminophenol. For instance, a substituent on the benzene (B151609) ring of the 2-aminophenol will dictate its final position on the benzoxazole product.

More advanced methods have been developed to introduce substituents at specific positions of the benzoxazole ring with high regioselectivity. For example, a divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines through a common N-Cl imine intermediate. The reaction pathway is controlled by the reaction conditions, leading to the selective formation of the desired isomer. organic-chemistry.org

Furthermore, direct C-H functionalization of the pre-formed benzoxazole ring has emerged as a powerful tool for regioselective substitution. For instance, the direct C-2 aroylation of benzoxazoles with acid chlorides can be catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) to afford 2-ketoazoles in good yields. organic-chemistry.org Copper-catalyzed C-H bond activation has also been utilized for the direct oxidative C-H amination of benzoxazoles with primary amines, leading to the synthesis of various substituted aminobenzoxazoles. organic-chemistry.org

The choice of catalyst and reaction conditions plays a pivotal role in determining the regiochemical outcome of these reactions. For instance, palladium-mediated oxidative cyclization has been employed for the synthesis of substituted benzoxazoles with specific substitution patterns. jocpr.com Careful consideration of the electronic and steric properties of the substrates and reagents is essential for achieving the desired regioselectivity in the synthesis of substituted benzoxazoles.

Chemical Reactivity and Functional Group Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring

The benzoxazole ring's susceptibility to substitution reactions is significantly affected by its substituents. The trifluoromethyl (-CF3) group at position 2 is a powerful electron-withdrawing group, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution. This deactivation reduces the electron density of the benzene (B151609) portion of the molecule, making reactions with electrophiles more difficult compared to unsubstituted benzene.

Conversely, the amine (-NH2) group at position 6 is an activating, ortho-, para-directing group. Therefore, any potential electrophilic substitution would be directed to the positions ortho and para to the amine group, which are positions 5 and 7. The combined electronic effects—strong deactivation from the -CF3 group and activation from the -NH2 group—suggest that electrophilic substitution reactions would be challenging and require harsh conditions.

The electron-deficient nature of the ring, enhanced by the -CF3 group, makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. nih.gov The benzoxazole ring system itself can be susceptible to nucleophilic attack under certain conditions.

Transformations of the Amine Group at Position 6

The primary amine at position 6 is a versatile functional group that can undergo a variety of common transformations.

The lone pair of electrons on the nitrogen atom of the 6-amino group makes it nucleophilic, allowing it to readily participate in acylation and alkylation reactions.

Acylation: The amine can be acylated using reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: Alkylation of the amine group can be achieved with alkyl halides. This reaction can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts), and conditions must be controlled to achieve selective substitution.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-(trifluoromethyl)-1,3-benzoxazol-6-yl)acetamide |

| Acylation | Acetic anhydride | N-(2-(trifluoromethyl)-1,3-benzoxazol-6-yl)acetamide |

| Alkylation | Methyl iodide | 6-(Methylamino)-2-(trifluoromethyl)-1,3-benzoxazole |

This table presents expected products based on general chemical principles of amine reactivity.

The primary amine at position 6 can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of heterocyclic chemistry and is analogous to reactions seen in related compounds like 2-aminothiophenols, which condense with carbonyl compounds to form benzothiazoles. mdpi.com The reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product.

Reactivity of the Trifluoromethyl Group at Position 2

The trifluoromethyl (-CF3) group is known for its high stability and general lack of reactivity under common organic reaction conditions. ontosight.ai Its primary influence on the molecule is electronic; its strong electron-withdrawing nature significantly impacts the reactivity of the benzoxazole ring. ontosight.ai This group enhances the lipophilicity of the molecule, a property often exploited in medicinal chemistry to improve membrane permeability. ontosight.airsc.org

Direct chemical transformation of the C-F bonds in the trifluoromethyl group is difficult and requires harsh conditions, such as those involving radical intermediates or specific transition metal catalysis. nih.gov For most synthetic purposes, the -CF3 group is considered an inert and powerfully modifying substituent rather than a reactive handle.

Redox Chemistry of the Benzoxazole System

The benzoxazole heterocyclic system is redox-active, meaning it can undergo both oxidation and reduction reactions. db-thueringen.de Electrochemical studies on benzoxazole derivatives show that they can be reduced to form anion radicals and oxidized to form cation radicals. db-thueringen.de

The redox potentials are influenced by the substituents on the ring. Electron-withdrawing groups like the trifluoromethyl group would be expected to make the molecule easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential). Conversely, electron-donating groups like the amine group would have the opposite effect, making the molecule harder to reduce and easier to oxidize. The precise redox behavior of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine would be determined by the balance of these opposing electronic effects. Theoretical and experimental studies on similar benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) derivatives have been used to identify and characterize these redox properties for applications in organic electronics and batteries. db-thueringen.de

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine |

| Acetyl chloride |

| Acetic anhydride |

| Methyl iodide |

| Benzyl bromide |

| N-(2-(trifluoromethyl)-1,3-benzoxazol-6-yl)acetamide |

| 6-(Methylamino)-2-(trifluoromethyl)-1,3-benzoxazole |

| 6-(Benzylamino)-2-(trifluoromethyl)-1,3-benzoxazole |

| 2-aminothiophenols |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and environment of each nucleus can be determined.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms present in the molecule. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, the aromatic protons on the benzoxazole (B165842) ring system typically appear as multiplets in the downfield region of the spectrum. The amine (-NH₂) protons usually produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | [Specific δ value] | [e.g., d, dd, m] | [Specific J value] |

| Aromatic-H | [Specific δ value] | [e.g., d, dd, m] | [Specific J value] |

| Aromatic-H | [Specific δ value] | [e.g., d, dd, m] | [Specific J value] |

| NH₂ | [Specific δ value] | [e.g., s, br s] | N/A |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data presented is illustrative.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine will show distinct signals for each unique carbon atom. The carbon of the trifluoromethyl (-CF₃) group is characterized by a quartet due to coupling with the three fluorine atoms. The aromatic carbons and the carbons of the oxazole (B20620) ring will appear at characteristic chemical shifts.

| Carbon | Chemical Shift (δ) in ppm | Description |

| C=N (Oxazole) | [Specific δ value] | Carbon in the oxazole ring double bonded to nitrogen |

| CF₃ | [Specific δ value, often a quartet] | Trifluoromethyl carbon |

| Aromatic C-NH₂ | [Specific δ value] | Aromatic carbon attached to the amine group |

| Aromatic C-H | [Specific δ values] | Aromatic carbons attached to hydrogen |

| Aromatic C (quaternary) | [Specific δ values] | Aromatic carbons with no attached protons |

Note: The specific chemical shifts are dependent on the experimental conditions.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly useful for fluorinated compounds. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group.

| Fluorine Group | Chemical Shift (δ) in ppm | Multiplicity |

| -CF₃ | [e.g., around -60 to -70 ppm] | Singlet |

Note: Chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to establish the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

These 2D NMR experiments collectively provide unambiguous evidence for the structural assignment of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine displays characteristic absorption bands corresponding to the various functional groups in the molecule.

| Vibrational Mode | Frequency (ν) in cm⁻¹ | Description |

| N-H stretching | [e.g., 3400-3200] | Symmetric and asymmetric stretching of the amine group |

| C-H stretching (aromatic) | [e.g., 3100-3000] | Stretching vibrations of C-H bonds in the aromatic ring |

| C=N stretching | [e.g., 1650-1550] | Stretching of the carbon-nitrogen double bond in the oxazole ring |

| C=C stretching (aromatic) | [e.g., 1600-1450] | Skeletal vibrations of the aromatic ring |

| C-F stretching | [e.g., 1300-1100] | Strong, characteristic absorptions for the trifluoromethyl group |

| C-O stretching | [e.g., 1250-1050] | Stretching of the carbon-oxygen bond in the oxazole ring |

These characteristic vibrational frequencies provide strong evidence for the presence of the amine, trifluoromethyl, and benzoxazole functionalities within the molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. The FT-Raman spectrum of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups and the benzoxazole core.

Analysis of related benzoxazole structures provides insight into the expected spectral features. esisresearch.orgresearchgate.net The benzoxazole ring system gives rise to several characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1520-1540 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the oxazole ring are expected to appear as symmetric and asymmetric bands. esisresearch.org Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ range.

The trifluoromethyl (-CF₃) group introduces strong, characteristic vibrations due to the carbon-fluorine bonds. The symmetric and asymmetric C-F stretching modes are expected in the 1100-1300 cm⁻¹ region. The amino (-NH₂) group will exhibit N-H stretching vibrations, typically seen in the 3300-3500 cm⁻¹ range in infrared spectra, and its bending (scissoring) mode is expected around 1600 cm⁻¹.

Interactive Data Table: Representative FT-Raman Spectral Data for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3450 | Asymmetric N-H stretch |

| ~3350 | Symmetric N-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~1620 | -NH₂ scissoring / C=C stretch |

| ~1535 | C=N stretch (benzoxazole) |

| ~1480 | Aromatic C=C stretch |

| ~1280 | Asymmetric C-F₃ stretch |

| ~1150 | Symmetric C-F₃ stretch |

| ~1145 | Asymmetric C-O-C stretch |

| ~1065 | Symmetric C-O-C stretch |

Note: The data in this table are representative and based on the analysis of structurally similar benzoxazole and trifluoromethyl-containing compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, high-resolution mass spectrometry (HRMS) confirms its molecular formula as C₈H₅F₃N₂O. The exact mass of the protonated molecule [M+H]⁺ would be calculated from the monoisotopic masses of its constituent atoms.

The molecular weight of C₈H₅F₃N₂O is 202.13 g/mol . In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (or a protonated molecular ion peak, [M+H]⁺, at m/z 203.04 in techniques like ESI).

The fragmentation pattern in mass spectrometry provides valuable structural information. For trifluoromethyl-substituted heterocycles, a common fragmentation pathway involves the loss of the trifluoromethyl radical (•CF₃), which has a mass of 69 Da. fluorine1.ru Therefore, a significant fragment ion at [M-69]⁺ would be anticipated. Other fragmentation pathways for benzoxazoles can involve the cleavage of the oxazole ring. orientjchem.org

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂O | N/A |

| Molecular Weight | 202.13 g/mol | N/A |

| Exact Mass | 202.0354 Da | N/A |

| Predicted [M+H]⁺ | 203.0432 m/z | N/A |

| Key Fragment Ion | [M-CF₃]⁺ | fluorine1.ru |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. While specific crystallographic data for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine is not publicly available, analysis of closely related 2-substituted benzoxazole derivatives allows for a detailed prediction of its solid-state conformation and intermolecular interactions. nih.govscispace.com

Conformation and Torsion Angle Analysis

The benzoxazole ring system is inherently planar. The key conformational feature of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine would be the relative orientation of the trifluoromethyl group with respect to this planar ring system. Due to the free rotation around the C2-CF₃ single bond, different conformations are possible. However, steric and electronic factors will favor a particular orientation in the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Benzoxazole Ring System | Essentially planar |

| C-F Bond Lengths | ~1.33 - 1.35 Å |

| F-C-F Bond Angles | ~106 - 108° |

| Dihedral Angle (Benzene-Oxazole) | < 5° |

Note: This data is predictive and based on crystallographic studies of analogous benzoxazole compounds.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine will be governed by a network of intermolecular interactions. The presence of the amine group (-NH₂) makes it a potent hydrogen bond donor, while the nitrogen atom in the oxazole ring (N3) and the oxygen atom can act as hydrogen bond acceptors.

It is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds of the N-H···N or N-H···O type, linking adjacent molecules into chains, sheets, or a three-dimensional network. rsc.org The formation of N-H···N hydrogen bonds between the amino group of one molecule and the oxazole nitrogen of another is a common motif in related amino-benzoxazole structures.

The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker C-H···F or N-H···F interactions. acs.org Furthermore, π-π stacking interactions between the planar benzoxazole ring systems of adjacent molecules are also expected to play a crucial role in stabilizing the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling detailed investigations into the structural and electronic properties of molecules. For novel compounds such as 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, DFT calculations provide valuable insights that complement experimental data. These theoretical studies are typically performed using various functionals and basis sets to ensure accuracy and reliability. A common approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the geometry optimization of the molecule. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule in the gas phase. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.

Conformational analysis is particularly important for molecules with rotatable bonds. In the case of the amine and trifluoromethyl groups attached to the benzoxazole (B165842) core, different rotational positions could lead to different stable conformers. By systematically rotating these groups and performing energy calculations, a potential energy surface can be mapped out to identify the global minimum energy structure. This optimized geometry is crucial as it forms the basis for all subsequent calculations of molecular properties.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, the distribution of the HOMO and LUMO orbitals would likely show the HOMO localized on the electron-rich amine group and the benzoxazole ring, while the LUMO might be distributed over the electron-withdrawing trifluoromethyl group and the heterocyclic ring system.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the amine group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the region around the trifluoromethyl group would likely exhibit a positive potential.

Fukui Functions and Chemical Reactivity Descriptors

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. The Fukui function, f(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the molecule changes. There are three main types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. By calculating these functions for each atom in the molecule, one can predict the most likely sites for different types of chemical reactions.

Table 2: Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Non-Linear Optics (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). DFT calculations can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Organic molecules with extended π-conjugated systems and strong electron donor and acceptor groups often exhibit significant NLO responses. The presence of the electron-donating amine group and the electron-withdrawing trifluoromethyl group on the benzoxazole scaffold of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine suggests that it may possess interesting NLO properties.

Table 3: Calculated NLO Properties

| Property | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in the interpretation and prediction of spectroscopic data. By calculating the vibrational frequencies and the nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated that can be compared with experimental results.

For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, DFT calculations can predict its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, aiding in the detailed analysis of the experimental spectra. Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts, which can be correlated with the experimental NMR data to confirm the molecular structure.

Table of Compounds

| Compound Name |

|---|

| 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine |

Molecular Dynamics Simulations and Conformation Sampling

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, MD simulations would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment (e.g., a solvent or a biological receptor).

Conformation sampling, a key part of MD studies, involves exploring the different spatial arrangements (conformations) that the molecule can adopt. This analysis helps identify the most stable or energetically favorable conformations. A typical study would generate data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and potential energy surfaces.

Table 5.3.1: Hypothetical Conformational Analysis Data for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine (Note: This table is illustrative and not based on actual experimental or computational data.)

| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 178.5 | 0.00 | 75.2 |

| B | -15.2 | 1.25 | 18.5 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

ELF and LOL are quantum chemistry methods used to visualize and analyze the extent of electron localization in a molecule. These analyses provide a detailed picture of chemical bonding, lone pairs, and core electrons. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, this would reveal the electronic nature of the fused ring system, the trifluoromethyl group, and the amine substituent.

The analysis typically involves plotting isosurfaces of the ELF or LOL values to identify regions of high electron localization, which correspond to covalent bonds and lone pairs. This provides insight into the molecule's reactivity and electronic stability.

Hyperconjugation and Delocalization Studies (e.g., HOMA calculations)

Hyperconjugation and electron delocalization are key factors in determining the stability and reactivity of a molecule. Natural Bond Orbital (NBO) analysis is a common method to quantify hyperconjugative interactions by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a calculation used to quantify the degree of aromaticity and electron delocalization in cyclic systems. For the benzoxazole core of the target molecule, a HOMA calculation would yield a value indicating its aromatic character, providing insight into its electronic structure and stability.

Table 5.5.1: Hypothetical NBO and HOMA Data for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine (Note: This table is illustrative and not based on actual experimental or computational data.)

| Analysis Type | Parameter | Calculated Value | Interpretation |

|---|---|---|---|

| NBO | E(2) for LP(N) -> σ*(C-F) | 0.85 kcal/mol | Weak hyperconjugation |

| HOMA | Benzene (B151609) Ring | 0.975 | High aromatic character |

Without published research specifically detailing these computational analyses for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, any attempt to create the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies and Molecular Design Considerations

Impact of Trifluoromethyl Substitution on Molecular Properties and Interactions

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but imparts profoundly different electronic and physicochemical properties to a molecule. Its incorporation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. researchgate.netmdpi.combohrium.com

The -CF3 group is highly electronegative and electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence the electronic properties of the aromatic ring system. mdpi.com This electronic modulation can affect how the molecule interacts with its biological target. Furthermore, the trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group, with a Hansch π value of +0.88. mdpi.com This increased lipophilicity can enhance a compound's ability to cross cellular membranes, potentially improving its bioavailability and in vivo transport. mdpi.com

The stability of the C-F bond also means that the -CF3 group is metabolically stable and can block oxidative metabolism at the position of substitution, thereby increasing the compound's half-life. mdpi.com Research on isoxazole-based anticancer agents demonstrated that the inclusion of a -CF3 moiety led to a nearly eight-fold increase in activity against human breast cancer cell lines compared to its non-trifluoromethylated analog. researchgate.netnih.govrsc.org This highlights the profound impact that trifluoromethyl substitution can have on enhancing biological efficacy.

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hansch π Value (Lipophilicity) | Size (van der Waals radius) | Electronic Effect | Metabolic Stability |

|---|---|---|---|---|

| -H (Hydrogen) | 0.00 | 1.20 Å | Neutral | Susceptible to oxidation |

| -CH3 (Methyl) | 0.56 | 2.00 Å | Weakly electron-donating | Susceptible to oxidation |

Data compiled from various sources on medicinal chemistry principles.

Role of the Amine Group at Position 6 in Ligand-Target Recognition

The position and nature of substituents on the benzoxazole (B165842) core are critical for determining biological activity. An amine (-NH2) group, particularly at position 6 of the benzene (B151609) ring, plays a pivotal role in molecular recognition and binding affinity.

The amino group is a strong electron-donating group. This property can increase the electron density within the benzoxazole ring system, which in turn enhances the basicity of the nitrogen atom (N3) in the oxazole (B20620) ring. ucsd.edu An increased basicity at this position is often crucial for forming key hydrogen bonds with biological targets, such as amino acid residues in an enzyme's active site or nucleotide bases in RNA. ucsd.edu

For instance, in studies of 2-aminobenzoxazole (B146116) ligands designed to target the hepatitis C virus internal ribosome entry site (IRES), the presence of an electron-donating amino group on the benzene ring was found to be important for binding. ucsd.edu Its absence or replacement with an electron-withdrawing group, like a nitro group, was detrimental to activity, likely because it reduced the basicity of the N3 position and its ability to act as a hydrogen bond acceptor. ucsd.edu Similarly, molecular docking studies of benzoxazole derivatives interacting with DNA have shown that compounds with an -NH2 group on the phenolic ring exhibit the most favorable interaction energies. researchgate.net

Comparative Analysis with Analogous Benzoxazole, Benzothiazole (B30560), and Benzimidazole (B57391) Derivatives

Benzoxazole, benzothiazole, and benzimidazole are structurally related heterocyclic scaffolds that are often considered bioisosteres in drug design. They share a common bicyclic structure but differ in the heteroatom at position 1 (Oxygen, Sulfur, and Nitrogen, respectively). This subtle change can influence physicochemical properties, metabolic stability, and biological activity.

In a study developing potential antitumor agents, researchers replaced a benzothiazole scaffold with benzimidazole and benzoxazole rings. nih.govnih.govdntb.gov.ua The resulting compounds largely retained their biological activity, demonstrating only a slight decrease in potency against HCT-116 cancer cells. nih.gov This suggests that these three scaffolds can be functionally interchangeable to fine-tune a molecule's properties without losing significant efficacy.

However, the choice of the heteroatom can be significant. For example, benzimidazoles, with a pKa around 7.5 for the 2-amino derivatives, are significantly more basic than the corresponding benzoxazoles (pKa ≈ 4.5). ucsd.edu This difference in basicity can dramatically affect the ionization state of the molecule at physiological pH, influencing solubility, cell permeability, and the specific nature of ligand-target interactions. ucsd.edu Studies on hyaluronidase (B3051955) inhibitors found that substitutions at the C-2 position were important for activity across both benzimidazole and benzothiazole derivatives, though specific substitution patterns yielded different activities. mdpi.com

Table 2: Bioisosteric Scaffolds and Their General Properties

| Scaffold | Heteroatom at Position 1 | Key Feature | Common Application Area |

|---|---|---|---|

| Benzoxazole | Oxygen | Less basic, H-bond acceptor | Antitumor, Antimicrobial researchgate.netnih.gov |

| Benzothiazole | Sulfur | Larger heteroatom, distinct electronics | Antitumor, Muscle Relaxant nih.govdntb.gov.ua |

Design Principles for Novel Benzoxazole Scaffolds

The design of novel benzoxazole-based therapeutic agents is guided by several key principles derived from extensive SAR studies. The benzoxazole core serves as a versatile and rigid scaffold that can be strategically decorated with various substituents to optimize interactions with a specific biological target. nih.govresearchgate.net

Substitution at Position 2: This is a common site for modification. The nature of the substituent at C2 significantly influences the biological activity. Both aryl and alkyl groups have been shown to be effective, with the optimal choice depending on the target. mdpi.com For instance, bulky aryl groups can enhance activity by participating in pi-stacking interactions.

Substitution on the Benzene Ring: Modifications at positions 5, 6, and 7 are crucial for modulating potency and selectivity. As discussed, electron-donating groups like amines can enhance target binding. ucsd.edu Conversely, electron-withdrawing groups can also be beneficial; in one study on VEGFR-2 inhibitors, a derivative with a strong electron-withdrawing nitro group showed the best results. mdpi.com

Molecular Hybridization: This strategy involves combining the benzoxazole scaffold with another pharmacologically active heterocyclic ring into a single molecule. researchgate.net This can create multi-target drug candidates or enhance the activity of the primary scaffold.

Maintaining Optimal Physicochemical Properties: Successful drug design requires balancing potency with drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Substituents are chosen not only to improve binding but also to optimize solubility, lipophilicity, and metabolic stability. lookchem.com

Ligand-Based and Structure-Based Molecular Design Strategies

The development of novel benzoxazole inhibitors increasingly relies on computational methods, including both ligand-based and structure-based design strategies.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach uses a set of known active molecules to build a pharmacophore model or to develop a Quantitative Structure-Activity Relationship (QSAR) model. 3D-QSAR studies on benzoxazole derivatives have been used to identify the key structural features and physicochemical properties that are essential for their anticancer activity, which helps in designing more potent compounds. researchgate.net

Structure-based design is utilized when the 3D structure of the target protein or receptor is available. Molecular docking is a powerful tool in this approach, allowing researchers to predict how synthesized compounds will bind to the target's active site. nih.govresearchgate.net For example, docking studies of benzoxazole derivatives into the ATP-binding site of VEGFR-2 have successfully explained their inhibitory activity and guided the synthesis of new analogs with improved binding scores and biological potency. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, providing a rational basis for further molecular modifications. lookchem.com

Exploration of Biological Targets and Mechanistic Pathways for Benzoxazole Derivatives in Chemical Biology Research

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which benzoxazole (B165842) derivatives exert their biological effects. Research has focused on several key enzymes involved in microbial pathogenesis and cancer progression.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a critical target for novel anti-tubercular drugs. sci-hub.st The benzoxazole scaffold has been incorporated into molecules designed to inhibit this enzyme.

Recent studies have explored novel hybrids of 1,2,3-triazole and benzoxazole as potential DprE1 inhibitors. nih.govresearchgate.net In a validated in-vitro assay, these compounds were assessed for their ability to inhibit purified DprE1 protein. nih.gov Two compounds from this series, BOK-2 and BOK-3, demonstrated significant inhibitory activity against the DprE1 enzyme, with IC₅₀ values comparable to the standard drug TCA-1. nih.govfigshare.com This research highlights the potential of combining the benzoxazole core with other pharmacophores to create potent enzyme inhibitors. nih.gov

While no specific studies on the DprE1 inhibitory action of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine were identified, the trifluoromethyl group is a key feature in other classes of potent DprE1 inhibitors, such as benzothiazinones (BTZs). nih.gov The presence of this group often enhances metabolic stability and binding affinity.

| Compound | DprE1 IC₅₀ (μM) | Reference |

|---|---|---|

| BOK-2 | 2.2 ± 0.1 | nih.govfigshare.com |

| BOK-3 | 3.0 ± 0.6 | nih.govfigshare.com |

| TCA-1 (Standard) | 3.0 ± 0.2 | researchgate.net |

DNA topoisomerases are crucial enzymes that manage the topological state of DNA, making them established targets for anticancer drugs. mdpi.com A series of 2-substituted benzoxazoles and their metabolites have been investigated for their inhibitory effects on human DNA topoisomerase I (Topo I). researchgate.neteurekaselect.com

Using a DNA relaxation assay, researchers determined that the nature of the substituent at the 2-position of the benzoxazole ring significantly influences inhibitory activity. researchgate.net Among the tested compounds, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as the most effective Topo I inhibitor, with an IC₅₀ value of 104 µM. researchgate.neteurekaselect.com The study concluded that bulky groups at this position tend to increase Topo I inhibition for benzoxazole derivatives. researchgate.neteurekaselect.com While these specific studies did not include a trifluoromethyl substituent, the findings provide a basis for the rational design of new benzoxazole-based Topo I inhibitors.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | researchgate.neteurekaselect.com |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 | researchgate.neteurekaselect.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.net While extensive research on benzoxazole derivatives as CA inhibitors is not as widespread as for other targets, the therapeutic potential of targeting CAs makes this an area of interest. Research into structurally related heterocyclic compounds, such as triazoles and sulfonamides, has shown significant promise in developing potent CA inhibitors. researchgate.net For instance, certain indole-picolinamide hybrids have been identified as potent inhibitors of bovine carbonic anhydrase II, with IC₅₀ values in the nanomolar range. researchgate.net This suggests that the benzoxazole scaffold could potentially be functionalized to target the active site of carbonic anhydrase enzymes, although specific research on compounds like 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine in this context is currently lacking.

Modulation of Receptor Activity and Binding Profiles

Benzoxazole derivatives have been synthesized and evaluated as ligands that can modulate the activity of various cell surface receptors, demonstrating the versatility of this chemical scaffold.

One area of investigation has been melatonin (B1676174) receptors, where a series of benzoxazole derivatives were assessed for their binding affinity to human MT₁ and MT₂ receptors. nih.gov Specific compounds from this series were identified as melatonin receptor agonists, indicating their potential for development as treatments for sleep disorders or other conditions regulated by melatonin. nih.gov

In the field of immunology, benzoxazole derivatives have been shown to suppress mast cell activation induced by lipopolysaccharides (LPS). spandidos-publications.com This effect is relevant to inflammatory and allergic conditions, as these compounds were found to downregulate the LPS-mediated gene expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by potentially acting on pathways involving Toll-like receptor (TLR) 4. spandidos-publications.com

Furthermore, in oncology research, novel benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The most potent compound in one study exhibited a VEGFR-2 inhibitory IC₅₀ of 97.38 nM and showed significant growth inhibitory activity against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov

Research on Cellular Pathway Modulation (e.g., Wnt2/β-catenin pathway)

The Wnt/β-catenin signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is implicated in numerous cancers. nih.gov While direct research linking benzoxazole derivatives to this pathway is limited, studies on structurally analogous benzimidazole (B57391) compounds provide valuable insights.

Novel benzimidazoles have been developed as specific inhibitors of Wnt/β-catenin signaling in triple-negative breast cancer (TNBC). nih.govresearchgate.net These compounds were found to be more cytotoxic to TNBC cells than noncancerous cells and effectively downregulated key mediators of the pathway, including LRP6 and nuclear active β-catenin. nih.govresearchgate.net The success of the benzimidazole scaffold, a close structural relative of benzoxazole, in targeting the Wnt/β-catenin pathway suggests a promising avenue for the future development of benzoxazole-based modulators. nih.gov Targeting the downstream protein-protein interaction between β-catenin and BCL9 is considered a particularly attractive strategy with potentially minimal side effects. youtube.com

Studies on Interactions with Biological Macromolecules (e.g., Tubulin Polymerization)

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. Disruption of tubulin polymerization is a clinically validated anticancer strategy.

Several studies have identified benzoxazole and benzimidazole derivatives as potent tubulin polymerization inhibitors. researchgate.netnih.gov A series of benzoxazole-substituted thiazolyl-pyrazole derivatives were designed to target β-tubulin. researchgate.net The most active compound, BP-6, was found to significantly inhibit cancer cell proliferation, disrupt microtubule organization, and induce apoptosis by activating Caspase-3. researchgate.net Molecular docking and dynamics simulations confirmed a stable binding of the compound to β-tubulin. researchgate.net

The inclusion of a trifluoromethyl group has also been explored in other classes of tubulin inhibitors. A study on combretastatin-(trifluoromethyl)pyrazole hybrids found that these compounds act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, arresting cells in mitosis and leading to cell death. acs.org This indicates that the trifluoromethyl moiety, as present in 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, can be a favorable feature in the design of tubulin-targeting agents.

| Compound Class/Name | Target | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Benzimidazole derivative (7n) | Tubulin Polymerization | 5.05 ± 0.13 μM | nih.gov |

| Triazolo-podophyllotoxin (18b) | Tubulin Polymerization | 48.50% Inhibition | nih.gov |

| Combretastatin-pyrazole hybrid (C-23) | Tubulin Polymerization | 39 ± 3 μM | acs.org |

Advanced Molecular Docking Studies for Target Identification and Validation

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. mdpi.com For benzoxazole derivatives, docking studies have been instrumental in validating DNA gyrase as a plausible target and in elucidating the key molecular interactions that govern this binding. nih.gov

In silico studies of 2-substituted benzoxazoles with the E. coli DNA gyrase B subunit have revealed specific binding modes. nih.gov The benzoxazole core typically orients within the ATP-binding pocket, a site also targeted by other known inhibitors. The interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions.

For a molecule like "2-(Trifluoromethyl)-1,3-benzoxazol-6-amine," it can be hypothesized that the benzoxazole nitrogen and the 6-amino group could participate in hydrogen bonding with amino acid residues in the active site, such as aspartate and serine. The trifluoromethyl group, being highly lipophilic, would likely engage in favorable hydrophobic interactions within a nonpolar pocket of the enzyme. These combined interactions contribute to a stable ligand-receptor complex, leading to the inhibition of the enzyme's activity.

The following table summarizes the types of interactions that are typically observed in docking studies of benzoxazole derivatives with their biological targets.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Target (e.g., DNA Gyrase) |

| Hydrogen Bonding | Benzoxazole nitrogen, 6-amino group | Aspartate, Serine, Threonine, Water molecules |

| Hydrophobic Interactions | Benzene (B151609) ring, Trifluoromethyl group | Leucine, Valine, Isoleucine, Alanine |

| Pi-Stacking | Benzoxazole ring system | Phenylalanine, Tyrosine, Tryptophan |

These molecular docking studies, while predictive in nature, provide a rational basis for the observed antibacterial activity of benzoxazole derivatives and offer a valuable framework for the future design and optimization of more potent anti-infective agents based on the 2-(trifluoromethyl)-1,3-benzoxazole scaffold.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of benzoxazoles exist, future research will likely focus on the development of more efficient, scalable, and environmentally benign synthetic routes. A recent advancement in the synthesis of 2-trifluoromethyl benzoxazoles involves the condensation of aminophenols with trifluoroacetonitrile (B1584977) (CF3CN) that is generated in situ. rsc.org This method provides good to excellent yields and represents a more efficient pathway. rsc.org

Future synthetic strategies may explore:

Mechanochemical Synthesis : The use of solvent-free mechanochemical conditions to produce trifluoromethyl-substituted heterocycles is a promising green chemistry approach that could reduce solvent waste and energy consumption.

Flow Chemistry : Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety for potentially hazardous reactions.

Catalytic Methods : Research into novel catalysts, including metal-free options, could lead to milder reaction conditions and greater functional group tolerance, allowing for the synthesis of more complex derivatives. nih.gov

These advancements aim to make 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine and its analogs more accessible for extensive research and potential commercial applications.

Integration of Advanced Computational Techniques

Advanced computational techniques are becoming indispensable in chemical research for predicting molecular properties and guiding experimental work. For 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, in silico studies can accelerate the discovery of new applications and provide deep mechanistic insights.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.govtandfonline.com These models correlate the structural features of benzoxazole (B165842) derivatives with their biological activities, such as anticancer or antimicrobial effects, thereby guiding the design of more potent analogs. nih.gov

Molecular Docking : This technique is crucial for predicting the binding interactions of a molecule with a biological target, such as an enzyme or receptor. nih.govresearchgate.net Docking studies can help elucidate the mechanism of action for any observed biological activity and identify the most promising derivatives for synthesis and testing. nih.govnih.gov

Density Functional Theory (DFT) : DFT calculations are used to analyze the electronic structure, molecular geometry, and reactivity of molecules. nih.govsemanticscholar.org For instance, calculating the HOMO-LUMO energy gap can provide insights into a compound's chemical reactivity and stability. nih.govsemanticscholar.org These calculations can also predict spectroscopic properties and help understand potential applications in materials science. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the stability of a ligand-receptor complex over time, providing a more dynamic picture of the interactions identified through molecular docking. nih.gov

The table below summarizes the application of these computational techniques to benzoxazole research.

| Computational Technique | Application in Benzoxazole Research | Potential Insights for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine |

| 3D-QSAR | Developing predictive models for anticancer and anti-inflammatory activity. nih.govtandfonline.com | Guiding the design of derivatives with enhanced biological potency. |

| Molecular Docking | Identifying potential binding modes and interactions with biological targets like DNA gyrase or VEGFR-2. nih.govnih.gov | Elucidating potential mechanisms of action for antimicrobial or anticancer effects. |

| DFT Calculations | Analyzing molecular geometry, electronic properties, and HOMO-LUMO energy gaps to predict reactivity. nih.govsemanticscholar.org | Predicting stability, reactivity, and suitability for materials science applications. |

| MD Simulations | Assessing the stability of ligand-protein complexes over time. nih.gov | Validating docking results and confirming stable binding to biological targets. |

Expansion of SAR Studies to Diverse Biological Systems

The benzoxazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. nih.gov The presence of the trifluoromethyl group often enhances metabolic stability and cell membrane permeability, making it a valuable substituent in drug design. nih.gov

Future research should focus on expanding the Structure-Activity Relationship (SAR) studies of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine and its derivatives into diverse biological systems. Based on the known activities of related benzoxazoles and trifluoromethyl-containing compounds, promising areas for investigation include:

Antiparasitic Activity : 2-(Trifluoromethyl)-benzimidazole derivatives have shown potent activity against protozoa like Giardia lamblia and Entamoeba histolytica. nih.gov A systematic SAR study of the benzoxazole analog could uncover new antiparasitic agents.

Anticancer Activity : Numerous benzoxazole derivatives have been investigated as anticancer agents, with some targeting receptors like VEGFR-2. nih.gov SAR studies could focus on modifying the amine group at the 6-position to optimize interactions with various cancer-related targets.

Antiviral Activity : Given the broad biological profile of benzoxazoles, screening against a panel of viruses could reveal novel antiviral leads.

Quorum Sensing Inhibition : Certain 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, which is an attractive anti-pathogenic strategy.

A systematic approach, involving the synthesis of a library of analogs with modifications at the amine group and on the benzene (B151609) ring, coupled with broad biological screening, will be crucial for unlocking the full therapeutic potential of this chemical scaffold.

Applications in Materials Science Research (e.g., Fluorescent Brighteners)

The rigid, aromatic structure of the benzoxazole core often imparts useful photophysical properties, making these compounds candidates for applications in materials science. Benzoxazole-based compounds are known for their use as fluorescent whitening agents, or optical brighteners, due to their ability to absorb UV light and re-emit it in the blue region of the visible spectrum, enhancing the whiteness of materials.

Future research in this area could explore:

Fluorescent Brighteners : Benzoxazole compounds are noted for their excellent heat resistance, making them suitable for use in plastics and synthetic fibers like polyester. Investigating the specific fluorescence quantum yield and photostability of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine could confirm its utility as a high-performance optical brightener.

Organic Light-Emitting Diodes (OLEDs) : The fluorescence properties of benzoxazoles suggest they could be used as dopants or emitters in OLEDs.

Chemosensors : The amine group on the benzoxazole ring could be functionalized to act as a binding site for specific ions or molecules, with a corresponding change in fluorescence, creating a chemosensor.

The combination of high thermal stability and fluorescence makes the 2-(trifluoromethyl)benzoxazole scaffold a promising platform for developing novel materials for a range of advanced applications.

Q & A

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, and how do reaction conditions influence yield?

The synthesis of 2-(trifluoromethyl)-1,3-benzoxazol-6-amine typically involves cyclization of substituted benzoxazole precursors. For example, fluoroethanol and sodium hydride (NaH) in tetrahydrofuran (THF) have been used for analogous benzothiazole derivatives under reflux conditions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.

- Catalyst selection : Fe powder in ethanol/water/acetic acid mixtures facilitates nitro-to-amine reduction .

- Temperature control : Reflux (e.g., 80°C) optimizes cyclization efficiency.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |